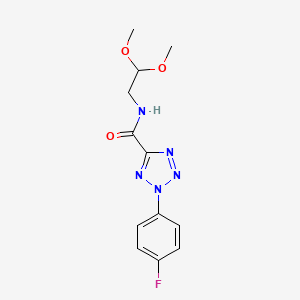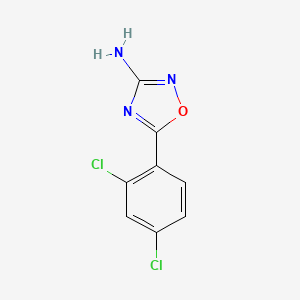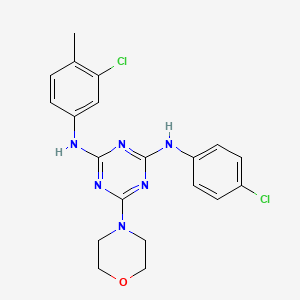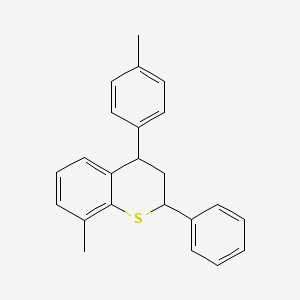
3,3-Dimethylcyclobutanecarboxamide
Vue d'ensemble
Description
3,3-Dimethylcyclobutanecarboxamide is a chemical compound with the CAS Number: 89894-97-3 . It has a molecular weight of 127.19 and is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H13NO/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H2,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Antitumor Activity
3,3-Dimethylcyclobutanecarboxamide derivatives show significant antitumor activity. Carter and Friedman (1972) discussed the efficacy of a derivative, 5-(3,3-dimethyl-l-triazeno)-imidazole-4-carboxamide, against malignant melanoma, highlighting its action as a disruptor of purine synthesis and an alkylating agent (Carter & Friedman, 1972).
Chemical Structure Analysis
Girreser, Rösner, and Vasilev (2016) detailed the structure elucidation of a designer drug, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, using NMR and MS techniques (Girreser, Rösner, & Vasilev, 2016).
Ring-Opening and Dimerisation Studies
Baird, Hussain, and Clegg (1987) investigated the dimerisation of methyl 3,3-dimethylcyclopropenecarboxylate, demonstrating its conversion to various compounds through dimerisation and rearrangement processes (Baird, Hussain, & Clegg, 1987).
Heterocyclic Compounds Synthesis
Gaber et al. (2017) explored the use of N,N-dimethyl enaminones, including 3,3-dimethyl variants, as building blocks for various biologically active heterocyclic compounds, highlighting their potential in biomedical applications (Gaber, Bagley, Muhammad, & Gomha, 2017).
Antimicrobial and Antioxidant Activities
Sindhe et al. (2016) synthesized and evaluated various substituted carboxamide compounds derived from 2-amino-5,6-dimethyl-1H-benzimidazole, demonstrating promising antimicrobial and antioxidant activities (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).
Mécanisme D'action
Target of Action
The primary target of 3,3-Dimethylcyclobutanecarboxamide is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .
Mode of Action
This compound acts as an allosteric modulator of AMPD2 . It induces a conformational change in the enzyme, which prevents AMP from binding . This interaction with its target results in the inhibition of AMPD2 .
Biochemical Pathways
Given its role as an ampd2 inhibitor, it likely impacts pathways related to energy homeostasis and immuno-oncology .
Result of Action
The inhibition of AMPD2 by this compound could potentially alter energy homeostasis and immuno-oncology . The exact molecular and cellular effects of this action are subject to ongoing research.
Propriétés
IUPAC Name |
3,3-dimethylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXFVGBJERPUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)



![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)





![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/no-structure.png)

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2470046.png)
